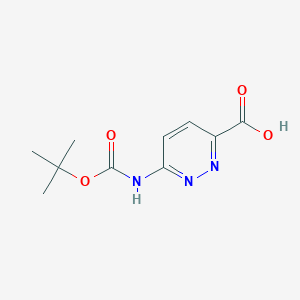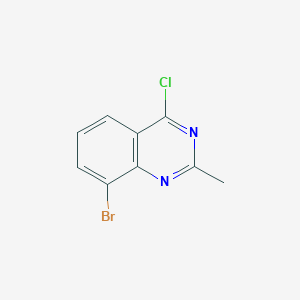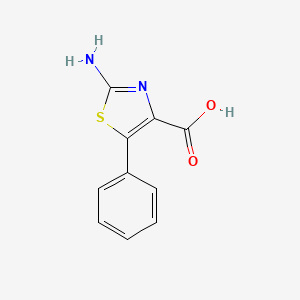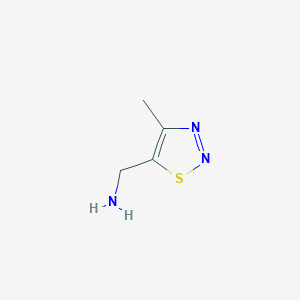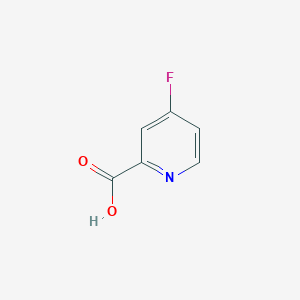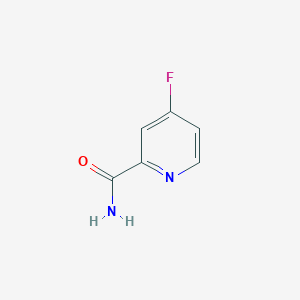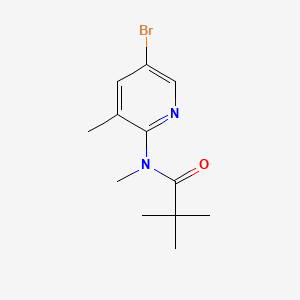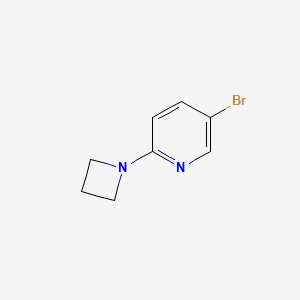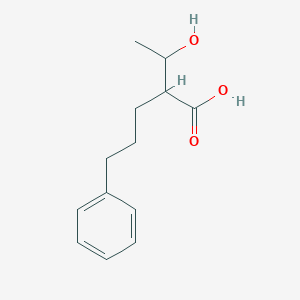![molecular formula C7H4BrNS B1288045 2-Bromothieno[3,2-c]pyridine CAS No. 94226-20-7](/img/structure/B1288045.png)
2-Bromothieno[3,2-c]pyridine
Overview
Description
2-Bromothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS. It belongs to the class of thieno[3,2-c]pyridines, which are known for their interesting pharmacological and biological properties. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development .
Mechanism of Action
Target of Action
The primary target of 2-Bromothieno[3,2-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases .
Mode of Action
This compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The compound fits into the ATP binding pocket of the kinase, thereby inhibiting its activity . The ring nitrogen of the compound forms a hydrogen bond with a backbone amide NH-group of the kinase, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the GPCR signaling pathway. GRK2 normally phosphorylates activated GPCRs, leading to their desensitization and internalization. By inhibiting GRK2, this compound can potentially enhance or prolong GPCR signaling .
Result of Action
The molecular effect of this compound’s action is the inhibition of GRK2 activity, which can lead to altered GPCR signaling. The cellular effects would depend on the specific GPCR pathways involved, which could include a wide range of physiological processes given the diverse roles of GPCRs .
Biochemical Analysis
Biochemical Properties
2-Bromothieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular processes, including cell growth, differentiation, and metabolism. This compound interacts with the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine scaffold, which allows it to form stable complexes with the kinase proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. By inhibiting kinase activity, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases involved in cell cycle regulation can lead to cell cycle arrest, thereby preventing uncontrolled cell proliferation. Additionally, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of kinases, forming hydrogen bonds with key residues in the active site. This binding inhibits the kinase’s ability to phosphorylate its substrates, thereby disrupting downstream signaling pathways. Additionally, this compound can induce conformational changes in the kinase protein, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a gradual decrease in its inhibitory effects on kinases, necessitating the use of fresh preparations for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose the inhibitory activity of the parent compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on kinases. The distribution of this compound is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can inhibit nuclear kinases involved in gene expression regulation. Alternatively, it may accumulate in the cytoplasm, where it can target cytoplasmic kinases involved in cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothieno[3,2-c]pyridine typically involves the bromination of thieno[3,2-c]pyridine. One common method is the use of bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is often conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted thieno[3,2-c]pyridines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromothieno[3,2-c]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds with biological targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for the production of various heterocyclic compounds.
Comparison with Similar Compounds
- Thieno[2,3-b]pyridine
- Thieno[3,2-b]pyridine
- Thieno[2,3-c]pyridine derivatives
Properties
IUPAC Name |
2-bromothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKVIIMLBSNVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594326 | |
| Record name | 2-Bromothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-20-7 | |
| Record name | 2-Bromothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94226-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 2-Bromothieno[3,2-c]pyridine a noteworthy compound in the context of fluorescence and material science?
A1: this compound serves as a versatile building block for creating novel fluorescent molecules. The bromine atom allows for various chemical modifications, enabling researchers to introduce different donor and acceptor groups into the thieno[3,2-c]pyridine core []. This ability to fine-tune the electronic properties makes it valuable for designing materials with tailored fluorescence characteristics for applications in optoelectronics, sensing, and bioimaging.
Q2: How does the study "Synthesis and Study the Effect of Donor-Acceptor Substituent on Fluorescence Behavior of Thieno[3, 2-c]pyridine Derivatives" contribute to our understanding of this compound?
A2: This study sheds light on how the introduction of donor-acceptor substituents onto the this compound scaffold impacts its fluorescence behavior []. By systematically synthesizing and analyzing a series of derivatives, the research provides valuable insights into the structure-property relationships governing fluorescence in these molecules. These findings can guide the rational design of new thieno[3,2-c]pyridine-based materials with desired optical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


